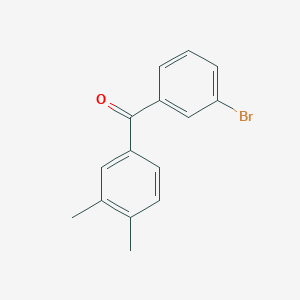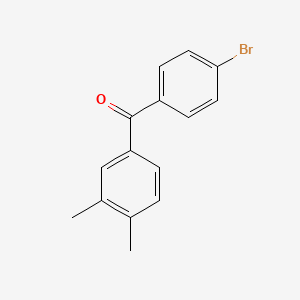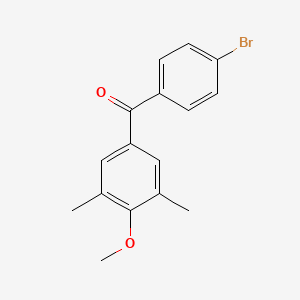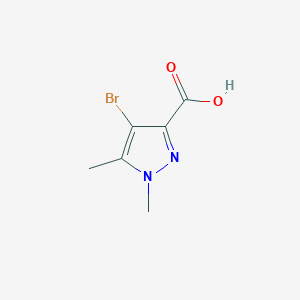![molecular formula C13H14ClN3OS B1273377 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 590353-81-4](/img/structure/B1273377.png)
4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the condensation of various aromatic aldehydes with mercapto-triazoles. For instance, paper describes the synthesis of a triazole-thiol compound through intramolecular cyclization under microwave conditions, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, paper outlines a direct alkylation technique for synthesizing triazole-mercaptoacetic acid derivatives, which could be relevant for the alkylation steps in the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction, as seen in papers , , and . These studies provide detailed information on the geometry, vibrational frequencies, and chemical shifts, which are crucial for understanding the molecular conformation and stability of these compounds. The intermolecular interactions, such as hydrogen bonds and C-H...π interactions, play a significant role in stabilizing the structure, as mentioned in paper .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, paper discusses the regioselectivity of alkylation reactions, which is an important consideration when synthesizing substituted triazoles. The electronic structures and tautomeric equilibria of these compounds are also of interest, as they can affect the chemical behavior and potential biological activity, as noted in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and molecular weight, are typically determined experimentally. Theoretical calculations, like those performed in papers , , and , can predict properties like molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties. These properties are essential for understanding the interaction of the compound with other molecules and its potential applications. For instance, paper explores the corrosion inhibition properties of a triazole-thiol derivative, indicating that the compound might also exhibit similar properties.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Schiff Bases : 4-Allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol was used in the preparation of novel Schiff bases. These compounds were characterized by various analytical techniques, highlighting the compound's versatility in organic synthesis (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : This compound demonstrated effectiveness in inhibiting the corrosion of mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) were used to study its protective properties (Orhan, Ercan, Koparir, & Soylemez, 2012).
Biological Activities
- Anti-Ulcer Activity : Derivatives of this compound showed potential in the treatment of NSAID-induced ulcers, according to computer simulations and docking studies (Georgiyants, Perekhoda, Saidov, & Kadamov, 2014).
- Cancer DNA Methylation Inhibition : A study on the effect of similar triazole-thiol compounds on cancer DNA methylation highlighted their potential as DNA methylation inhibitors, which is significant for cancer treatment strategies (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).
Anticancer Activity
- Synthesis and Evaluation Against Breast Cancer Cells : Eugenol derivatives of this compound showed promising anticancer activity against breast cancer cells, exhibiting cytotoxicity comparable to Doxorubicin (Alam, 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity Evaluation : The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential in combating microbial infections (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Additional Applications
- Microwave-Assisted Synthesis : The compound's derivatives have been synthesized using microwave-assisted methods, showcasing its applicability in modern synthetic techniques (Raval, Patel, Patel, & Desai, 2010).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-7-9(2)4-5-10(11)14/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREAFWKUAPOBKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392404 |
Source


|
| Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
590353-81-4 |
Source


|
| Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)

